2,3'-Dimethoxy-biphenyl-4,4'-diamine
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Overview
Description
2,3’-Dimethoxy-biphenyl-4,4’-diamine is an organic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.3 g/mol It is a derivative of biphenyl, featuring two methoxy groups and two amine groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dimethoxy-biphenyl-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Methoxylation: Introduction of methoxy groups at the 2 and 3 positions of the biphenyl ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: Introduction of amine groups at the 4 and 4’ positions. This can be done through nitration followed by reduction or direct amination using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of 2,3’-Dimethoxy-biphenyl-4,4’-diamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3’-Dimethoxy-biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
2,3’-Dimethoxy-biphenyl-4,4’-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3’-Dimethoxy-biphenyl-4,4’-diamine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The methoxy and amine groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-biphenyl-4,4’-diamine: Similar structure but with methoxy groups at different positions.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Another isomer with different substitution patterns.
2,2’-Dimethoxy-biphenyl-4,4’-diamine: Similar compound with methoxy groups at the 2 and 2’ positions.
Uniqueness
2,3’-Dimethoxy-biphenyl-4,4’-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-amino-2-methoxyphenyl)-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-8-10(15)4-5-11(13)9-3-6-12(16)14(7-9)18-2/h3-8H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFGCBZJCDMIGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)N)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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